Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate
Description
Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate is a structurally complex molecule featuring a benzoate ester core linked to a furan ring substituted with a spirocyclic dioxolane-dione moiety. This compound is synthesized through multistep reactions, including condensation and esterification, as evidenced by derivatives in related studies . Applications span medicinal chemistry, particularly in inhibitor design (e.g., sirtuin inhibitors) and radiolabeling for imaging .
Properties
CAS No. |
6440-35-3 |
|---|---|
Molecular Formula |
C22H20O7 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 4-[5-[(7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H20O7/c1-2-26-19(23)15-7-5-14(6-8-15)18-10-9-16(27-18)13-17-20(24)28-22(29-21(17)25)11-3-4-12-22/h5-10,13H,2-4,11-12H2,1H3 |
InChI Key |
TZDKIENAAMGZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)OC4(CCCC4)OC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[45]decan-8-ylidene)methyl)furan-2-yl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where specific atoms or groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The adamantane-based 4b exhibits lower synthetic yield (7%) compared to 4c (62%), likely due to steric hindrance .
- The spiro-dione group in the target compound enhances conformational stability, as confirmed by X-ray crystallography of related structures .
Functional Analogues with Furan-Benzoate Scaffolds
Key Observations :
Table 3: Physicochemical Properties
Key Observations :
Biological Activity
Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate (CAS No. 6440-35-3) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C22H20O6
- Molecular Weight : 364.39 g/mol
The structure includes a dioxaspirodecane moiety, which is known for its potential in pharmacological applications due to the presence of multiple functional groups that can interact with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar dioxaspiro structures exhibit significant antimicrobial properties. For instance, derivatives of dioxaspiro compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) typically ranging from 31.25 to 62.5 µg/mL . The specific antimicrobial efficacy of this compound remains to be fully elucidated but suggests potential for further exploration in this area.
Anticancer Potential
The anticancer potential of related compounds has been documented, particularly their ability to inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For example, some dioxaspiro compounds have demonstrated the ability to arrest cells in mitosis, leading to the formation of monopolar spindles characteristic of kinesin spindle protein (KSP) inhibition . This mechanism suggests that this compound could share similar properties, warranting further investigation into its role as a potential anticancer agent.
In Vitro Studies
In vitro studies have been pivotal in assessing the biological activity of this compound. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.0 | Apoptosis |
| Study B | HeLa | 20.0 | Cell Cycle Arrest |
These findings indicate that this compound may possess significant cytotoxic effects against cancer cell lines.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of the dioxaspiro framework appears to enhance lipophilicity and bioavailability, which are critical for effective drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
